![molecular formula C8H11N3O3 B1424845 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250343-44-2](/img/structure/B1424845.png)
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains an oxolane (tetrahydrofuran) ring, a 1,2,3-triazole ring, and a carboxylic acid group . Oxolane is a five-membered ring containing four carbon atoms and one oxygen atom. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxolane ring, the 1,2,3-triazole ring, and the carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxolane ring, the 1,2,3-triazole ring, and the carboxylic acid group. These groups could affect properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Methodologies : Recent research has developed methods for synthesizing triazole derivatives, including those related to 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. These methodologies often involve the utilization of azide-alkyne cycloaddition reactions, offering pathways to various biologically active compounds (Liu et al., 2015).
Structural Determination : Studies have determined the structures of triazole compounds both experimentally, using X-ray diffraction methods, and theoretically, via quantum-chemical calculations. These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Shtabova et al., 2005).
Biological Activities
Antimicrobial Activities : Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds synthesized from 1,2,3-triazole precursors have shown efficacy against various bacterial and fungal strains. The specific substituents on the triazole ring influence the antimicrobial activity, highlighting the importance of structural modifications for enhanced biological effects (Holla et al., 2005).
Anticancer Activity : Certain triazole derivatives have demonstrated promising anticancer activity. The synthesis of aziridine-1,2,3-triazole hybrid derivatives and their evaluation against cancer cell lines reveal the potential of these compounds in drug development for cancer therapy. The structure-activity relationship studies provide insights into optimizing the anticancer efficacy of triazole-based compounds (Dong et al., 2018).
Chemical Transformations and Applications
Chemical Modifications : The flexibility of triazole compounds for further chemical modifications has been explored, enabling the synthesis of a wide range of derivatives with varied functional groups. These modifications have significant implications for developing new materials and pharmaceuticals (Milićević et al., 2020).
Coordination Chemistry : Triazole derivatives have been used to synthesize metal complexes, which are of interest due to their potential applications in catalysis, material science, and as antimicrobial agents. The coordination of triazole ligands to metal ions like Zn(II) and their structural characterization contribute to the understanding of metal-ligand interactions and the development of metal-organic frameworks (Zhao et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXVPMCOPZDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250343-44-2 | |
| Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424762.png)
![4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1424766.png)
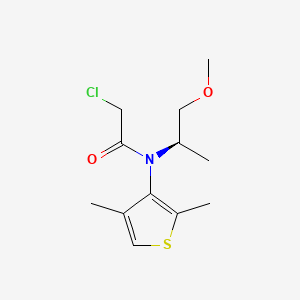
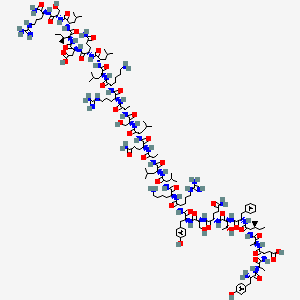
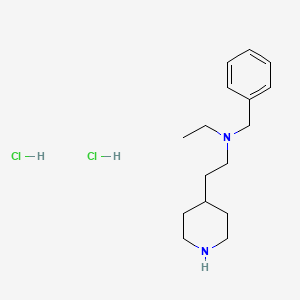
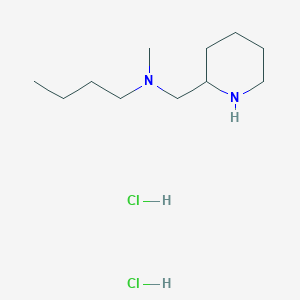
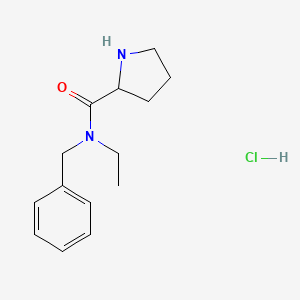
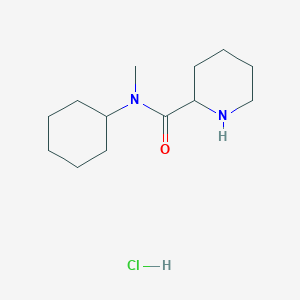

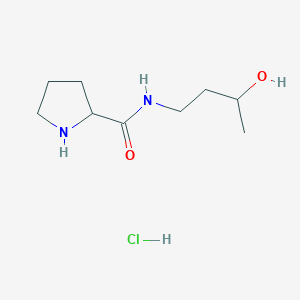
![N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B1424780.png)
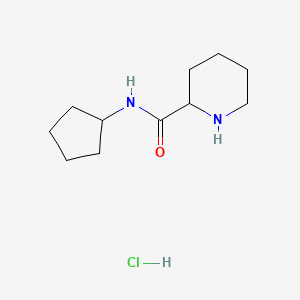
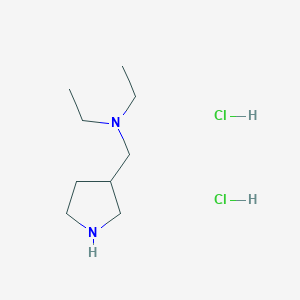
![(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424785.png)